molecular formula C15H12N2O2S B2703202 2-(2-cyanobenzenesulfinyl)-N-methylbenzamide CAS No. 477710-68-2

2-(2-cyanobenzenesulfinyl)-N-methylbenzamide

Cat. No.: B2703202
CAS No.: 477710-68-2
M. Wt: 284.33
InChI Key: UDBPAUXJOZLTKP-UHFFFAOYSA-N
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Description

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide is an organic compound with a complex structure that includes a sulfinyl group, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanobenzenesulfinyl)-N-methylbenzamide typically involves the reaction of 2-cyanobenzenesulfonyl chloride with N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinyl group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-(2-sulfonybenzenesulfinyl)-N-methylbenzamide.

    Reduction: Formation of 2-(2-aminobenzenesulfinyl)-N-methylbenzamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-cyanobenzenesulfinyl)-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanobenzenesulfonyl chloride: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-Methylbenzamide: Lacks the cyano and sulfinyl groups, making it less reactive.

    2-(2-Cyanobenzenesulfonyl)-N-methylbenzamide: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.

Uniqueness

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide is unique due to the presence of both a cyano group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-17-15(18)12-7-3-5-9-14(12)20(19)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBPAUXJOZLTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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